Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorobenzyl and sulfanyl groups, and a benzoate ester moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the chlorobenzyl and sulfanyl groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and controlled environments to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions such as temperature and pH control to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-[({5-chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate can be compared with other similar compounds, such as:
- Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate
- 1-Methylethyl 2-Chloro-5-[[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C20H15Cl2N3O3S |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
methyl 4-[[5-chloro-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H15Cl2N3O3S/c1-28-19(27)13-4-8-15(9-5-13)24-18(26)17-16(22)10-23-20(25-17)29-11-12-2-6-14(21)7-3-12/h2-10H,11H2,1H3,(H,24,26) |
InChI Key |
FPTOQPUJIUZXEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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